N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
説明
特性
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFWZYFIQBOLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna and A2B receptors, which are involved in various biological processes.
Mode of Action
The compound is believed to interact with its targets through a process known as intercalation. Intercalation is a mode of DNA binding where the compound inserts itself between the base pairs of the DNA helix, causing structural changes that can affect the DNA’s function.
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth and proliferation. By binding to their targets, these compounds can disrupt normal cellular functions, leading to various downstream effects.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activities against various cancer cell lines.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects. .
生化学分析
Biochemical Properties
It is known that triazoloquinazolines can interact with various enzymes, proteins, and other biomolecules. These interactions are often mediated by the nitrogen atoms in the triazole ring, which can act as both electrophiles and nucleophiles.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
The triazoloquinazoline core distinguishes the target compound from analogs with related heterocycles:
- Triazoloquinazoline vs. Compound 35’s furan substituent may engage in π-π stacking, while the target’s carboxamide enables hydrogen bonding.
Triazoloquinazoline vs. Triazolopyrazine (Compound 16) :
Substituent-Driven Functional Differences
- Fluorine-Containing Groups: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., compound 35’s furan) .
- Cyclohexyl vs. Aromatic Amines :
- Carboxamide vs. Thioamide () :
- Carboxamide (target) offers better aqueous solubility than thioamide derivatives (e.g., compound 83 in ), which are more lipophilic but prone to oxidation .
Q & A
Q. Example Protocol :
Dissolve 0.001 mol triazole precursor in ethanol.
Add 0.001 mol substituted benzaldehyde and 5 drops glacial acetic acid.
Reflux for 4–6 hours, evaporate under reduced pressure, and purify via column chromatography .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- Melting Point Analysis : Compare observed values (e.g., 196–198°C) with literature to confirm crystallinity .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N content (e.g., calculated: C 72.27%, H 5.16%, N 16.86%; observed: C 72.31%, H 5.19%, N 16.88%) .
Advanced: How can crystallographic data resolve discrepancies in proposed stereochemistry or regioselectivity?
Answer:
- Single-crystal X-ray diffraction : Resolve ambiguities in substituent orientation (e.g., cyclohexyl vs. fluorobenzyl positioning) by analyzing bond lengths and angles (mean C–C bond: 0.003 Å deviation) .
- Data-to-parameter ratio : Aim for ratios >14.9 to ensure statistical reliability in structural assignments .
- Case Study : In analogous triazoloquinazolines, crystallography confirmed the 1,2,4-triazole fusion site via planar heterocyclic ring geometry .
Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) in triazoloquinazoline derivatives?
Answer:
- Pharmacophore mapping : Test substitutions at the 4-methyl and 8-carboxamide positions for bioactivity modulation (e.g., fluorobenzyl enhances lipophilicity and target binding) .
- In vitro assays : Compare IC50 values against kinase targets or microbial strains to correlate substituent effects (e.g., trifluoromethyl groups improve antimicrobial potency in triazoles) .
- Computational modeling : Use DFT or molecular docking to predict binding affinities based on electronic profiles (e.g., fluorine’s electronegativity impacts π-π stacking) .
Advanced: How can researchers address contradictory biological activity data in related compounds?
Answer:
- Control experiments : Verify assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Metabolic stability testing : Use liver microsomes to assess if contradictory results arise from rapid degradation (e.g., esterase susceptibility in carboxamide derivatives) .
- Orthogonal validation : Replicate activity in multiple models (e.g., cell-free enzymatic vs. cell-based assays) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Ethanol/water mixtures : Achieve high-purity crystals via slow evaporation (e.g., 70:30 ethanol:water) .
- Dichloromethane/hexane : Use for non-polar derivatives (e.g., cyclohexyl-containing analogs) to prevent oiling out .
Advanced: How can researchers mitigate synthetic byproducts during triazoloquinazoline formation?
Answer:
- Temperature control : Maintain reflux at 80–90°C to avoid side reactions (e.g., over-oxidation of dihydro intermediates) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine precursors to prevent unintended cyclization .
- HPLC monitoring : Track reaction progress and isolate intermediates early (e.g., Ugi–Smiles byproducts at 11% yield) .
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